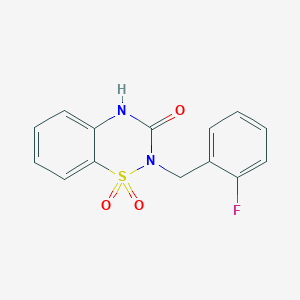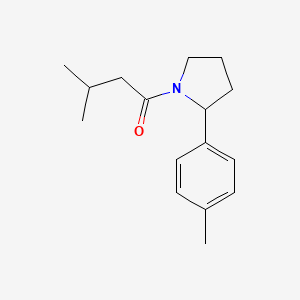
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine, also known as MPHP, is a synthetic stimulant drug. It belongs to the pyrrolidine class of compounds and is structurally related to cathinone and amphetamine. MPHP has been used as a research chemical and is known for its stimulating and euphoric effects.
作用機序
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine works by blocking the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system, leading to increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to decreased blood flow to the extremities. Long-term use of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been associated with cardiovascular problems, such as hypertension and heart disease.
実験室実験の利点と制限
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been used in scientific research as a tool to study the effects of stimulant drugs on the central nervous system. It has been shown to be effective in increasing dopamine and norepinephrine levels in the brain, making it a useful tool for studying the mechanisms of action of these neurotransmitters. However, the use of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine in lab experiments is limited by its potential for abuse and its adverse effects on cardiovascular health.
将来の方向性
1. Investigating the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a treatment for ADHD and narcolepsy.
2. Studying the long-term effects of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine on cardiovascular health.
3. Developing safer and more effective stimulant drugs for medical use.
4. Exploring the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a tool for studying the mechanisms of action of dopamine and norepinephrine in the brain.
5. Investigating the potential of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine as a treatment for other neurological disorders, such as depression and anxiety.
合成法
The synthesis of 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine involves the reaction of 3-methylbutanoyl chloride with 4-methylphenylacetonitrile in the presence of a base such as potassium carbonate. The resulting product is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with pyrrolidine to form the final product, 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine.
科学的研究の応用
1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has been used in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, alertness, and euphoria. 1-(3-Methylbutanoyl)-2-(4-methylphenyl)pyrrolidine has also been used in animal studies to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
3-methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12(2)11-16(18)17-10-4-5-15(17)14-8-6-13(3)7-9-14/h6-9,12,15H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARIZUOFSMKMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[2-(4-methylphenyl)pyrrolidin-1-yl]butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[2-(3-methylphenyl)ethyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478418.png)
![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478421.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478428.png)
![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B7478442.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)
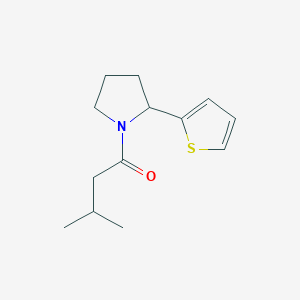
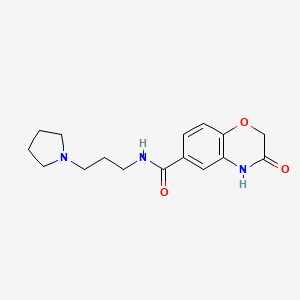
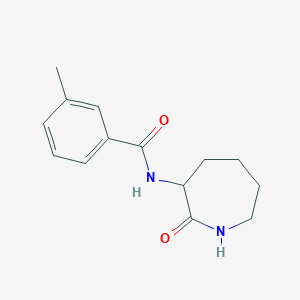
![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
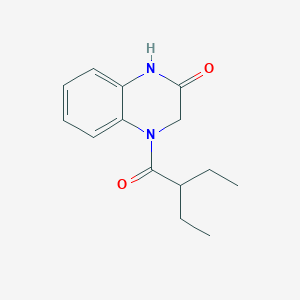
![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)
